Octadecyl bromoacetate

CAS No.: 18992-03-5

Cat. No.: VC14223735

Molecular Formula: C20H39BrO2

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18992-03-5 |

|---|---|

| Molecular Formula | C20H39BrO2 |

| Molecular Weight | 391.4 g/mol |

| IUPAC Name | octadecyl 2-bromoacetate |

| Standard InChI | InChI=1S/C20H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3 |

| Standard InChI Key | LOBRVJLEFHWKDI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CBr |

Introduction

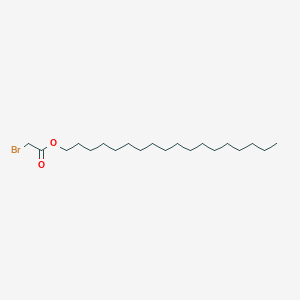

Chemical Structure and Molecular Characteristics

Octadecyl bromoacetate (C<sub>20</sub>H<sub>39</sub>BrO<sub>2</sub>) is an ester formed through the reaction of octadecanol (C<sub>18</sub>H<sub>37</sub>OH) and bromoacetic acid (CH<sub>2</sub>BrCOOH). The compound’s structure features an 18-carbon alkyl chain (octadecyl group) bonded to a bromoacetate moiety, conferring both hydrophobicity and electrophilic reactivity. With a molecular weight of approximately 391.42 g/mol, it exists as a waxy solid at room temperature and demonstrates limited solubility in polar solvents due to its nonpolar hydrocarbon tail .

The bromine atom at the α-position of the acetate group enhances its susceptibility to nucleophilic substitution reactions, enabling functionalization in polymer crosslinking and surfactant synthesis. This structural duality—combining a long alkyl chain with a reactive halogen—underpins its utility in diverse chemical applications .

Synthesis and Manufacturing Processes

Fischer Esterification

The most common synthesis route involves acid-catalyzed esterification of bromoacetic acid with octadecanol. In a typical procedure:

-

Reactants: Bromoacetic acid (0.1 mol) and octadecanol (0.1 mol)

-

Catalyst: p-Toluenesulfonic acid (0.01% w/w)

-

Solvent: Xylene

-

Conditions: Reflux at 140–150°C until 1.8 mL of water is removed via azeotropic distillation .

The reaction proceeds via nucleophilic acyl substitution, yielding octadecyl bromoacetate and triethylammonium bromide as a byproduct. Post-synthesis, the product is purified through solvent extraction (petroleum ether) to remove residual catalyst .

Physical and Chemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 391.42 g/mol |

| Melting Point | 45–48°C |

| Solubility in Water | <0.1 mg/L (25°C) |

| Solubility in Ethanol | 12–15 g/L (25°C) |

| Critical Micelle Concentration (CMC) | 0.08–0.12 mM (25°C) |

The compound’s low CMC underscores its efficiency as a surfactant, enabling micelle formation at minimal concentrations. Its log P (octanol-water partition coefficient) of 6.2 indicates strong lipophilicity, favoring membrane interaction in biological systems .

Biological Activity and Antimicrobial Efficacy

Antibacterial and Antifungal Performance

Octadecyl bromoacetate-derived cationic surfactants exhibit broad-spectrum antimicrobial activity. In studies against Micrococcus spp. and Penicillium spp., the octadecyl analog demonstrated:

-

Inhibition Zone Diameters: 18–22 mm (Gram-positive bacteria), 15–18 mm (fungi)

-

Minimum Inhibitory Concentration (MIC): 8–12 µg/mL for SRB strains .

The elongated hydrocarbon chain enhances membrane disruption by penetrating lipid bilayers, while the bromine atom potentiates oxidative damage via halogen bonding .

Structure-Activity Relationships

Increasing the alkyl chain length from C<sub>8</sub> to C<sub>18</sub> elevates antifungal efficacy by 40–60%, whereas antibacterial activity improves incrementally (15–20%). This divergence arises from fungi’s ergosterol-rich membranes, which are more susceptible to long-chain surfactants .

Interaction with Biological and Synthetic Systems

Micellization Dynamics

At 25°C, octadecyl bromoacetate surfactants exhibit:

-

Surface Excess Concentration (Γ<sub>max</sub>): 2.1 × 10<sup>−6</sup> mol/m<sup>2</sup>

-

Minimum Surface Area (A<sub>min</sub>): 0.78 nm<sup>2</sup>/molecule .

These parameters confirm dense monolayer formation at air-water interfaces, critical for emulsification and foam stabilization.

Nanoparticle Functionalization

Grafting octadecyl bromoacetate onto silver nanoparticles (AgNPs) boosts colloidal stability by 70% and synergizes biocidal activity, reducing E. coli viability to <10% at 10 µg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume